1-Cyclopropylethanamine

Beschreibung

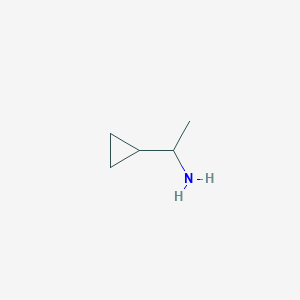

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXVGWKYIDNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Reactivity Profiling of 1 Cyclopropylethanamine

Conformational Analysis and Molecular Architecture

The study of the three-dimensional arrangement of atoms in a molecule, known as conformational analysis, is crucial for understanding its physical and chemical properties. libretexts.org For 1-Cyclopropylethanamine, this involves examining the spatial relationships and interactions between its constituent parts.

This compound possesses a chiral center at the carbon atom bonded to the cyclopropyl (B3062369) group, the methyl group, the amino group, and a hydrogen atom. khanacademy.orgyoutube.com A chiral center is a carbon atom attached to four different substituents, resulting in a molecule that is not superimposable on its mirror image. khanacademy.orglumenlearning.com These non-superimposable mirror images are known as enantiomers. khanacademy.org

The presence of this stereogenic carbon means that this compound can exist as two distinct enantiomers: (R)-1-Cyclopropylethanamine and (S)-1-Cyclopropylethanamine. nih.govsmolecule.com The designation of 'R' (from the Latin rectus for right) and 'S' (from the Latin sinister for left) is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the four substituents attached to the chiral center. The specific three-dimensional arrangement, or stereochemistry, of these enantiomers can significantly influence their biological activity and interaction with other chiral molecules. vulcanchem.com The purity of a chiral sample, indicating the excess of one enantiomer over the other, is measured by its enantiomeric excess (ee). khanacademy.org A sample with a 1:1 ratio of enantiomers is called a racemic mixture and has an ee of 0%. khanacademy.org

The cyclopropyl group, a three-membered ring, has inherent ring strain which influences its conformational interaction with the rest of the molecule. This strain can affect the molecule's reactivity. scbt.com The ethylamine (B1201723) side chain can adopt different staggered and eclipsed conformations. The staggered conformations are generally more stable due to reduced torsional strain, which arises from repulsive forces between bonding electrons of adjacent atoms. chemistrysteps.com The relative orientation of the bulky cyclopropyl group and the amino group will be a key determinant of the most stable conformation.

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the preferred conformation of this compound. scbt.comnih.gov A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom. mdpi.com

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable tools for elucidating the structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about its atomic connectivity and chemical environment.

NMR spectroscopy is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The frequency at which a nucleus absorbs radiation is its chemical shift, which is highly sensitive to the local electronic environment. libretexts.org

¹H NMR Spectroscopy: In a proton (¹H) NMR spectrum, each unique proton environment in the molecule gives rise to a distinct signal. youtube.com For this compound, one would expect to see separate signals for the protons on the cyclopropyl ring, the methine proton at the chiral center, the methyl group protons, and the amine protons. The chemical shift of these signals, their integration (which corresponds to the number of protons), and their splitting patterns (multiplicity) provide a wealth of structural information. youtube.com

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. libretexts.org Each carbon atom in a unique chemical environment will produce a distinct peak in the spectrum. libretexts.org For this compound, one would expect to see separate signals for the carbons of the cyclopropyl ring, the chiral methine carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their bonding and proximity to electronegative atoms. libretexts.org

The following table summarizes the expected NMR data for this compound based on typical chemical shift ranges.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl Protons | ~0.2 - 0.8 | ~2 - 10 |

| Methine Proton (CH) | ~2.5 - 3.0 | ~50 - 60 |

| Methyl Protons (CH₃) | ~1.0 - 1.3 | ~15 - 25 |

| Amine Protons (NH₂) | Variable (typically 1.0 - 3.5) | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Residual Dipolar Coupling (RDC) and Residual Chemical Shift Anisotropy (RCSA) for Absolute Configuration and Conformation Determination

Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs) are powerful NMR techniques for determining the three-dimensional structure of molecules in solution. nih.govmdpi.com Unlike standard NMR parameters like the NOE which provide local distance information, RDCs and RCSAs provide global orientational constraints of bonds and chemical shielding tensors relative to the magnetic field. mdpi.comacs.org

For a molecule like this compound, which possesses a chiral center, determining its absolute configuration is critical. RDCs and RCSAs offer a method to achieve this without crystallization. researchgate.net The process involves dissolving the analyte in a chiral alignment medium, such as a poly-γ-(benzyl-L-glutamate) (PBLG) liquid crystal, which induces a slight alignment of the solute molecules. rsc.org

Residual Dipolar Couplings (RDC): RDCs, typically measured for ¹³C-¹H bonds, are extracted from NMR spectra recorded in both isotropic and anisotropic conditions. nih.gov The difference in the coupling constant provides the RDC value. These experimental RDCs are then compared against values calculated for different possible stereoisomers. The stereoisomer whose calculated RDCs best fit the experimental data is identified as the correct one. researchgate.netd-nb.info This method is effective even for stereocenters that lack direct RDC data, such as a chiral amine, by using the global orientational information from the rest of the molecule. d-nb.info

Residual Chemical Shift Anisotropy (RCSA): RCSA provides complementary information, reporting on the orientation of individual chemical shielding tensors. acs.orgresearchgate.net This is particularly valuable for proton-deficient parts of a molecule. rsc.org RCSA values are measured as the difference in chemical shifts between the aligned and isotropic states. researchgate.net The combined use of RDC and RCSA data provides a robust and highly accurate method for distinguishing between diastereomers and determining the absolute configuration. researchgate.netscilit.com

The workflow for this analysis is summarized below:

Generate 3D Models: Create computational models for all possible stereoisomers of this compound.

Acquire NMR Data: Record NMR spectra in both an isotropic solvent and a chiral alignment medium.

Extract RDC/RCSA Values: Measure the ¹D(CH) and RCSA values from the spectra. nih.govmdpi.com

Compare Experimental and Calculated Data: Fit the experimental RDC/RCSA data to the computational models. The quality of fit, often assessed by a Q-factor, determines the correct stereoisomer. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.com For this compound, these techniques can confirm the presence of the amine group, the cyclopropyl ring, and the aliphatic C-H bonds.

High-resolution Fourier transform infrared spectroscopy has been used to study the parent compound, cyclopropylamine (B47189), revealing the presence of both trans and gauche conformers. nih.gov Similar conformational complexity would be expected for this compound.

The expected vibrational frequencies for this compound are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | IR | |

| C-H (Alkyl) | Stretch | 2850 - 3000 | IR, Raman |

| Bend | 1350 - 1470 | IR | |

| C-H (Cyclopropyl) | Stretch | ~3100 | IR, Raman |

| Cyclopropyl Ring | Ring "Breathing" / Deformations | 850 - 1050 | IR, Raman |

| C-N | Stretch | 1020 - 1250 | IR |

Data compiled from general spectroscopic tables and analysis of related compounds like cyclopropylamine. nih.govyoutube.com

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C-C bonds in the cyclopropyl ring, which may be weak in the IR spectrum. youtube.comrsc.org Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry (MS) Techniques

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing primary amines like this compound. researchgate.net In positive ion mode, the basic amine group is readily protonated to form the pseudomolecular ion [M+H]⁺. For this compound (C₅H₁₁N, Molar Mass: 85.15 g/mol ), this would correspond to a signal at an m/z of 86.16.

ESI-MS can also reveal information about isotopic patterns. The natural abundance of ¹³C (~1.1%) will produce a small M+1 peak ([M+1+H]⁺) at m/z 87.16, with an intensity approximately 5.5% of the base peak (5 carbons x 1.1%). The presence and relative intensity of this peak help confirm the elemental composition of the ion.

Studies on primary amines have shown that they can form cluster ions, especially in the negative ion mode when a counter-ion like chloride is present, leading to species like [(RNH₃)ₓClₓ₊₁]⁻. iastate.eduacs.org However, for routine analysis in positive mode, the protonated monomer is the dominant species observed. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining the purity and concentration of this compound in complex mixtures. dtu.dknih.gov

Purity Analysis: An LC method, typically using a reversed-phase column (e.g., C18), separates this compound from any impurities. The eluent is then introduced into the mass spectrometer. By monitoring the expected m/z of the parent ion (86.16) and any other potential impurity masses, a purity profile can be established.

Concentration Determination: For quantification, a multiple reaction monitoring (MRM) experiment is performed. researchgate.net The parent ion (m/z 86.16) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This transition is highly specific to the target analyte. To achieve accurate quantification, a stable isotope-labeled internal standard (e.g., d₅-1-cyclopropylethanamine) is often used. researchgate.netmdpi.com A calibration curve is generated by analyzing standards of known concentrations, allowing for the precise determination of the analyte's concentration in an unknown sample. chromatographyonline.com

This method is standard for the analysis of small molecule amines in various matrices. dtu.dkmdpi.com The high sensitivity of LC-MS/MS allows for detection at very low levels. researchgate.netspringernature.com

| Parameter | Description | Typical Value/Condition |

| LC Column | Reversed-Phase | C18, 50-150 mm length |

| Mobile Phase | Aqueous/Organic Gradient | Water/Acetonitrile (B52724) with 0.1% Formic Acid nih.gov |

| Ionization Mode | ESI Positive | [M+H]⁺ |

| MS/MS Transition | Precursor → Product Ion | m/z 86.16 → Specific fragment ion |

| Internal Standard | For accurate quantification | Deuterated this compound (e.g., d₅) researchgate.net |

Fundamental Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is governed by two key structural features: the nucleophilic primary amine and the strained cyclopropane (B1198618) ring. longdom.org

Reactions of the Amine Group: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it both a base and a nucleophile. mnstate.edu

Nucleophilic Substitution: It can act as a nucleophile, reacting with electrophiles like alkyl halides in Sₙ2 reactions. However, this can lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Acylation: It readily reacts with acyl chlorides or anhydrides in a nucleophilic addition-elimination mechanism to form stable amides. mnstate.edu

Imine Formation: It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases), a reversible reaction often driven by the removal of water.

Influence of the Cyclopropyl Ring: The cyclopropane ring is highly strained and possesses increased p-character in its C-C bonds. longdom.org This strain enhances its reactivity compared to other cycloalkanes. researchgate.net While the ring is generally stable under the conditions for amine reactions, it can participate in unique transformations.

Ring-Opening Reactions: Under certain conditions, such as with specific transition metal catalysts or via oxidation, the cyclopropylamine moiety can undergo ring-opening. researchgate.netnih.gov For example, the oxidation of the cyclopropylamine substructure is a known metabolic pathway that can lead to reactive intermediates. nih.gov

Imino-Nazarov Reaction: Vinyl cyclopropylamines can undergo electrocyclic ring-opening to form aminopentadienyl cations, which can then participate in Nazarov-type cyclizations to yield cyclopentenone iminium salts. acs.org

The fundamental reaction types are summarized below.

| Reaction Type | Reagent | Product | Mechanism |

| Basicity | Acid (e.g., HCl) | Ammonium Salt | Proton Transfer lumenlearning.com |

| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic Addition-Elimination mnstate.edu |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Ring-Opening | Oxidizing Agents / Catalysts | Ring-opened products | Radical or Cationic Intermediates nih.gov |

Nucleophilic Reactivity of the Amine Functional Group

The amine functional group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to readily participate in a variety of chemical transformations. longdom.org The reactivity of the amine is characterized by its potential for nucleophilic attack, which can lead to diverse reaction pathways. scbt.com

The lone pair of electrons on the nitrogen atom enables this compound to act as a nucleophile, attacking electron-deficient centers. savemyexams.com This nucleophilic character is fundamental to its role in many organic reactions. longdom.org The cyclopropyl group can introduce unique steric effects that influence these molecular interactions. scbt.com

Furthermore, the amine group's ability to engage in hydrogen bonding enhances its solubility in polar solvents and influences its physical properties and interactions with other molecules. scbt.comcymitquimica.comcymitquimica.com

Reactions Involving the Strained Cyclopropane Ring (e.g., Ring-Opening Pathways)

The cyclopropane ring in this compound is characterized by significant ring strain due to its compressed bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle. longdom.orgnumberanalytics.com This inherent strain makes the ring susceptible to opening under certain reaction conditions, a process driven by the release of this strain energy. numberanalytics.com The heat of combustion of cyclopropane is notably higher than that of propane, which is an indicator of this stored energy. numberanalytics.com

Ring-opening reactions of cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, have been extensively studied. nih.govresearchgate.net In these reactions, the cyclopropane ring is cleaved, often initiated by a Lewis acid catalyst that coordinates to an electron-withdrawing group, facilitating nucleophilic attack. snnu.edu.cn While this compound itself is not a classic D-A cyclopropane, the principles of ring-opening can be relevant. For instance, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond, influenced by the σ-withdrawing ammonium group. nih.gov

The reactivity of the cyclopropane ring is also influenced by the nature of its substituents. Theoretical studies suggest that strong σ-acceptor groups can interact with the cyclopropane's molecular orbitals, leading to a weakening and lengthening of the distal bond. nih.gov

| Cycloalkane | Heat of Formation (ΔHf°) (kcal/mol) | Strain per Methylene Group (kcal/mol/CH2) | Total Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | +12.7 yale.edu | 9.2 yale.edu | 27.6 |

| Cyclobutane | +6.8 | 6.6 | 26.4 |

| Cyclopentane | -18.4 | 1.3 | 6.5 |

| Cyclohexane | -29.5 | 0.0 yale.edu | 0.0 |

Participation in Alkylation, Acylation, and Condensation Reactions

As a primary amine, this compound readily undergoes a variety of fundamental organic reactions, including alkylation, acylation, and condensation. scbt.com

Alkylation: this compound can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. smolecule.com However, controlling this process to avoid over-alkylation and the formation of quaternary ammonium salts can be challenging. libretexts.org

Acylation: The amine group can undergo acylation with acylating agents like acyl chlorides or acid anhydrides to produce amides. smolecule.comallen.in This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. allen.in

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. labxchange.org this compound can participate in condensation reactions, for example, with carbonyl compounds to form imines, which can then be reduced to the corresponding amine in a process known as reductive amination. This is a widely used method for amine synthesis. Additionally, amides can be formed through condensation reactions between carboxylic acids and primary amines. unizin.org

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Alkylation | Alkyl halide smolecule.com | Secondary/Tertiary amine smolecule.com |

| Acylation | Acyl chloride allen.in | Amide allen.in |

| Condensation (Reductive Amination) | Ketone/Aldehyde | Substituted amine |

Advanced Organic Transformations (e.g., C-H Activation, Cross-Coupling Reactions)

The unique structural features of this compound also allow it to participate in more advanced organic transformations.

C-H Activation: Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that involves the cleavage of a typically unreactive C-H bond and its replacement with a new bond. wikipedia.org While direct C-H activation of the cyclopropane ring in this compound is a complex topic, the development of palladium-catalyzed enantioselective C-H activation of cyclopropanes has been reported, providing a method for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov This type of transformation often requires a directing group to achieve site-selectivity. rsc.org

Cross-Coupling Reactions: Cross-coupling reactions, which typically involve a metal catalyst to join two different molecular fragments, are a cornerstone of modern organic synthesis. wikipedia.org Palladium-catalyzed cross-coupling reactions are particularly prevalent. nih.govsigmaaldrich.com While direct use of this compound in standard cross-coupling protocols might be challenging, its derivatives can be employed. For instance, the development of on-DNA Pd and Cu-promoted C-N cross-coupling reactions has been a significant advancement for applications like DNA-encoded library synthesis. nih.gov Furthermore, Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling, have been performed in the presence of this compound. figshare.com

Computational and Theoretical Studies on 1 Cyclopropylethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. These calculations are fundamental to understanding its stability, bonding, and chemical reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of 1-cyclopropylethanamine is characterized by two key features: the nucleophilic amine group (-NH₂) and the strained cyclopropyl (B3062369) ring. The nitrogen atom possesses a lone pair of electrons, making it a primary site for protonation and nucleophilic reactions. The cyclopropyl group, with its bent bonds, exhibits partial π-character and influences the electronic properties of the adjacent carbon atom.

DFT calculations are employed to quantify these electronic properties. Parameters such as Mulliken charges, bond orders, and molecular electrostatic potential (MEP) maps are computed to understand charge distribution and bonding interactions. For instance, the MEP map visually identifies the electron-rich region around the nitrogen atom, confirming its role as a nucleophilic center. Studies on structurally similar compounds, such as 2-azido-N-cyclopropylethanamine (CPAZ), have utilized DFT to correlate electronic structure with physical properties like hypergolic (spontaneous ignition) behavior, highlighting the power of these methods. researchgate.netdtic.mil

Table 1: Typical Parameters in Quantum Chemical Calculations for Amine Compounds

| Parameter | Description | Typical Method | Relevance |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G*) | Provides the basis for all other property calculations. |

| Mulliken Atomic Charges | A measure of the partial atomic charge on each atom. | DFT, Hartree-Fock | Indicates charge distribution and identifies electrophilic/nucleophilic sites. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT, Hartree-Fock | Key to understanding chemical reactivity, ionization potential, and electron affinity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | DFT, Hartree-Fock | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

Reactivity Predictions and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org The energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. For this compound, the HOMO is typically localized on the nitrogen's lone pair, indicating its susceptibility to attack by electrophiles. The LUMO's energy and location suggest where the molecule is most likely to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. scielo.org.mx

DFT-based reactivity descriptors, such as chemical potential, hardness, and the Fukui function, provide quantitative measures of reactivity. jmcs.org.mx These descriptors help predict which sites within the molecule are most likely to undergo nucleophilic or electrophilic attack. For example, in studies of the related compound CPAZ, DFT calculations were performed to understand the differences in reactivity that lead to its hypergolic properties, which are fundamentally driven by its electronic structure and orbital interactions. researchgate.netdtic.mil

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

Prediction of Diastereomer Ratios and Enantiomeric Selectivity (e.g., Density Functional Theory (DFT))

As a chiral amine, this compound is a valuable building block in asymmetric synthesis. Predicting the stereochemical outcome of reactions involving this compound is crucial. DFT calculations are a powerful tool for this purpose. By modeling the transition states of reaction pathways leading to different stereoisomers (enantiomers or diastereomers), their relative activation energies can be calculated. dtic.mil The transition state with the lower activation energy corresponds to the kinetically favored product, allowing for the prediction of diastereomer or enantiomer ratios.

This computational approach provides a mechanistic understanding of stereocontrol, revealing how factors like catalysts, solvents, and non-covalent interactions influence the reaction's selectivity. While specific DFT studies predicting the stereoselectivity for reactions of this compound are not widely reported in the literature, this methodology is standard in modern computational organic chemistry for understanding and designing stereoselective syntheses.

Conformational Analysis and Energy Landscapes

This compound can adopt numerous spatial arrangements, or conformations, due to rotation around its single bonds (specifically, the C-C and C-N bonds of the ethylamine (B1201723) fragment). Conformational analysis aims to identify the stable conformers and map the potential energy landscape that governs their interconversion. ustc.edu.cnlibretexts.org

Table 2: Illustrative Conformational Energy Data for the Related Compound CPAZ (Based on data for 2-azido-N-cyclopropylethanamine from DFT calculations)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N₃) | Predicted Population (Room Temp) |

| CPAZ-1 | 0.00 | Anti (180°) | High |

| CPAZ-2 | 0.55 | Gauche (60°) | Moderate |

| CPAZ-3 | 1.20 | Eclipsed (0°) | Low |

| CPAZ-4 | 0.25 | Anti-like (170°) | High |

| CPAZ-5 | 0.98 | Gauche-like (75°) | Moderate |

Note: This table is illustrative, based on findings for a related compound to demonstrate the output of conformational analysis. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a receptor, typically a protein. researchgate.netvaia.com This method is fundamental in drug discovery and toxicology to estimate binding affinity and understand interaction patterns.

While this compound is a synthetic building block, its derivatives have been subject to such studies. A notable investigation focused on the toxicological hazards of potential rocket fuels, including the related 2-azido-N-cyclopropylethanamine. researchgate.net In this study, molecular docking was performed to analyze the interaction of the compound with a range of biological receptors associated with critical processes. researchgate.netgrafiati.com The goal was to predict potential adverse health effects by assessing the binding affinity of the fuel molecule to these targets. This application demonstrates the utility of molecular docking in predicting the biological interactions of small amine compounds, a field of significant importance for safety and pharmaceutical development.

Table 3: Example of Molecular Docking Application for a Related Cyclopropylethanamine Derivative

| Study Focus | Ligand | Biological Targets Investigated | Purpose of Docking |

| Toxicological Hazard Assessment of Rocket Fuels | 2-azido-N-cyclopropylethanamine | Receptors related to carcinogenesis, psychotropic processes, and the cardiovascular system. | To predict potential toxicity and adverse health effects by evaluating binding affinity to key human proteins. researchgate.netgrafiati.com |

In Silico Approaches for Activity and Property Prediction

In silico methods, which encompass a wide range of computational techniques, are instrumental in the early stages of drug discovery and material science. researchgate.net These approaches help in screening and prioritizing compounds for synthesis and experimental testing by predicting their physicochemical properties, biological activities, and safety profiles. researchgate.net For this compound, these computational strategies can provide a foundational understanding of its chemical nature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties, respectively. nih.govrsc.org These models are pivotal in predicting the characteristics of new or untested compounds based on their molecular structure. nih.gov

While specific QSAR or QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its properties. The PubChem database, for instance, provides a set of computed properties for this compound, which are derived from its structure using computational models. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 85.15 g/mol | nih.gov |

| XLogP3-AA | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 85.089149355 Da | nih.gov |

| Monoisotopic Mass | 85.089149355 Da | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

| Formal Charge | 0 | nih.gov |

The broader class of cyclopropylamines has been the subject of computational studies, providing a framework for how this compound could be analyzed. For example, QSAR studies on cyclopropylamine (B47189) derivatives have been conducted to explore their potential as inhibitors of various enzymes. wisdomlib.orgmdpi.comfip.org In one such study, derivatives of cyclopropyl amines were investigated as potential inhibitors of the human epidermal growth factor receptor 2 (HER2), a key target in breast cancer treatment. wisdomlib.org Molecular docking, a computational technique often used in conjunction with QSAR, was employed to predict the binding affinities of these derivatives to the receptor. wisdomlib.org

Another study focused on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective ligands for the dopamine (B1211576) D₃ receptor. mdpi.com This research utilized 3D-QSAR methods, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to develop predictive models for ligand affinity. mdpi.com The models highlighted the importance of steric, electrostatic, and hydrophobic fields in the interaction with the receptor. mdpi.com

Furthermore, general QSPR models have been developed for primary aliphatic amines to predict their physicochemical properties. acs.org These models use descriptors related to the number of carbon atoms and the polarizability effect of alkyl groups to establish correlations with properties like boiling point and density. acs.org Such approaches could be adapted to predict the properties of this compound with a higher degree of accuracy.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the fields of chemistry and drug discovery. mdpi.comfrontiersin.org These technologies are particularly powerful in interpreting complex spectroscopic data and in predicting molecular structures. mdpi.comfrontiersin.org

In the context of spectroscopic interpretation, ML algorithms can be trained on large datasets of known compounds and their corresponding spectra (e.g., NMR, IR, Mass Spectrometry) to predict the spectra of new molecules or to identify structures from experimental spectra. mdpi.comresearchgate.net For a small molecule like this compound, ML models could be used to predict its ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.comfrontiersin.org This is particularly useful as it can aid in the verification of a synthesized compound's structure by comparing the predicted spectrum with the experimental one. Recent advancements in deep learning have led to the development of programs that can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. mdpi.com

The use of machine learning extends beyond spectroscopy. For instance, AI models like AlphaFold have made significant breakthroughs in predicting the 3D structure of proteins from their amino acid sequences. arxiv.org While directly predicting the conformation of a small molecule like this compound is a less complex problem, similar AI principles can be applied to understand its conformational preferences and how it might interact with biological macromolecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biological and Medicinal Chemistry Research Applications of 1 Cyclopropylethanamine

Structure-Activity Relationship (SAR) Studies of 1-Cyclopropylethanamine Derivatives

Stereochemical Influence on Pharmacological Profiles and Target Interactions

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, as enantiomers can exhibit different interactions with chiral biological targets like enzymes and receptors. ebi.ac.ukyakhak.orgnih.gov This is particularly true for derivatives of this compound, which often possess one or more chiral centers.

The antidepressant drug tranylcypromine (B92988) exists as a racemic mixture of two enantiomers. Kinetic studies have revealed that the (+)-enantiomer inhibits MAO through a bimolecular reaction mechanism, while the (-)-enantiomer follows a suicide inhibition pathway. slideshare.net This difference in mechanism underscores the importance of stereochemistry in determining the pharmacological action.

In another example, structural and biochemical analyses of trans isomers of 1-substituted cyclopropylamine (B47189) derivatives acting as KDM1A inhibitors showed that while both stereoisomers possessed similar inhibitory activities, they formed different covalent adducts with the FAD co-enzyme. nih.gov This highlights that even with similar potency, the stereochemical orientation of the molecule can lead to distinct interactions at the molecular level. The stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives has also been explored, emphasizing the importance of controlling stereochemistry in the development of biologically important molecules. nih.gov

Rational Design of Analogs for Optimized Activity and Reduced Off-Target Effects

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. ebi.ac.uknih.govresearchgate.net This approach has been successfully applied to this compound derivatives to create analogs with optimized potency, selectivity, and reduced off-target effects.

A notable example is the design of novel inhibitors for lysine-specific demethylase 1 (LSD1). Starting from the tranylcypromine scaffold, researchers have rationally designed and synthesized a series of covalent styrenylcyclopropane LSD1 inhibitors. nih.govnih.gov These compounds act as mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1. Through in-depth kinetic profiling, it was confirmed that the potency of these inhibitors is driven by improved non-covalent binding (KI). nih.gov This work led to the identification of a highly potent and selective LSD1 inhibitor with robust anti-tumor activity in preclinical models. nih.govnih.gov

Enzyme Inhibition Mechanisms and Kinetics Involving this compound Derivatives

Derivatives of this compound are known to inhibit a variety of enzymes, most notably monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. Understanding the mechanism and kinetics of this inhibition is crucial for their development as therapeutic agents and for predicting potential drug-drug interactions.

Characterization of Inhibition Types (Competitive, Non-Competitive, Uncompetitive)

Enzyme inhibitors can be classified based on their mode of action, with the most common types being competitive, non-competitive, and uncompetitive inhibition.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic activity, regardless of whether the substrate is bound.

Uncompetitive inhibition is where the inhibitor binds only to the enzyme-substrate complex.

Studies on the well-known this compound derivative, tranylcypromine, have shown that it can exhibit different types of inhibition depending on the enzyme target. For instance, tranylcypromine is a competitive inhibitor of CYP2C19 and CYP2D6. In contrast, it acts as a noncompetitive inhibitor of CYP2C9. This highlights that a single compound can have multiple inhibition mechanisms against different enzymes.

The table below summarizes the types of inhibition exhibited by Tranylcypromine against different CYP enzymes.

| Enzyme | Inhibition Type |

| CYP2C19 | Competitive |

| CYP2D6 | Competitive |

| CYP2C9 | Non-competitive |

This table is based on data from in vitro studies.

Kinetic Parameters of Enzyme-Inhibitor Interactions (KM, Vmax, Ki)

The interaction between an enzyme and an inhibitor can be quantified by several kinetic parameters:

KM (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Ki (inhibition constant): The dissociation constant for the inhibitor and the enzyme. A lower Ki value indicates a more potent inhibitor.

In competitive inhibition, the apparent KM increases while Vmax remains unchanged. In non-competitive inhibition, Vmax decreases while KM is unaffected. In uncompetitive inhibition, both the apparent KM and Vmax decrease.

Kinetic studies of tranylcypromine's interaction with CYP enzymes have determined its Ki values. The Ki for the competitive inhibition of CYP2C19 is 32 μM, and for CYP2D6, it is 367 μM. The Ki for the noncompetitive inhibition of CYP2C9 is 56 μM.

Kinetic studies of the enantiomers of tranylcypromine on MAO have also been conducted. The (+)-enantiomer was found to inhibit MAO with a second-order rate constant (kcat/KI) of 2.0 x 106 M-1min-1, following a bimolecular reaction scheme. slideshare.net The (-)-enantiomer, however, exhibited suicide inhibition with a kinact of 0.457 min-1 and a KI of 5.4 μM. slideshare.net

The table below presents the kinetic parameters for the inhibition of various enzymes by this compound derivatives.

| Inhibitor | Enzyme | Ki (μM) | Inhibition Type |

| Tranylcypromine | CYP2C19 | 32 | Competitive |

| Tranylcypromine | CYP2D6 | 367 | Competitive |

| Tranylcypromine | CYP2C9 | 56 | Non-competitive |

| (-)-Tranylcypromine | MAO | 5.4 | Suicide Inhibition |

This table provides a summary of key kinetic data for this compound derivatives. slideshare.net

Identification and Validation of Enzyme Targets (e.g., LRRK2, Monoamine Oxidases, Cytochrome P450 Enzymes)

The cyclopropylamine moiety is a key structural feature in various biologically active compounds and is recognized for its role as a mechanistic probe and inhibitor of several enzyme families. nih.govfrontiersin.org Research has focused on its derivatives to understand interactions with specific enzyme targets, particularly Monoamine Oxidases and Cytochrome P450 enzymes.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme are a known cause of Parkinson's disease, making LRRK2 inhibition a significant therapeutic strategy. nih.govnih.gov The development of potent and selective LRRK2 inhibitors is an active area of research. medchemexpress.comdovepress.com These inhibitors are used to investigate the kinase-dependent nature of LRRK2-induced neurodegeneration. nih.gov For instance, the inhibitor LRRK2-IN-1 demonstrates high potency for both wild-type and mutant LRRK2. medchemexpress.comrndsystems.com While LRRK2 is a validated target in neurodegenerative disease research, specific studies directly linking this compound or its simple derivatives as LRRK2 inhibitors are not detailed in the available research.

Monoamine Oxidases (MAOs): Monoamine oxidase inhibitors (MAOIs) are a class of drugs that block the activity of MAO-A and/or MAO-B enzymes, preventing the breakdown of monoamine neurotransmitters. wikipedia.orgnih.gov This inhibition increases the availability of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). wikipedia.orgnih.gov Cyclopropane (B1198618) analogues of phenethylamine (B48288) have been evaluated as MAO inactivators. nih.gov For example, 1-Benzylcyclopropylamine (B1214768), a derivative, acts as a potent competitive reversible inhibitor and a mechanism-based inactivator of MAO. nih.gov In contrast, a related compound, 1-(phenylcyclopropyl)methylamine, functions as a substrate for MAO without causing enzyme inactivation. nih.gov

Cytochrome P450 (CYP450) Enzymes: Cyclopropylamines are well-known as prototypical mechanism-based inhibitors of Cytochrome P450 (CYP450) enzymes. nih.govfrontiersin.org The inactivation of CYP450 enzymes by these compounds is of great interest in drug design. frontiersin.orgnih.gov The mechanism often involves the metabolic generation of reactive species that covalently modify or bind tightly to the enzyme. nih.gov N-benzyl-N-cyclopropylamine (BCA), for example, demonstrates a dual role, acting as both a normal substrate and a partial suicide inactivator of CYP450 through a ring-opening mechanism. nih.govfrontiersin.org This partial inactivation is attributed to the compound reacting with the enzyme via two distinct pathways: a standard metabolic pathway and an inactivation pathway. nih.govresearchgate.net The inactivation process can also proceed through the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates with the heme iron of the enzyme, blocking its turnover. nih.gov

| Enzyme Target | Interaction with Cyclopropylamine Derivatives | Key Findings | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Inhibition and Inactivation | 1-Benzylcyclopropylamine is a potent competitive and mechanism-based inactivator of MAO. | nih.gov |

| Cytochrome P450 (CYP450) | Suicide Inhibition and Metabolic Intermediate Complex (MIC) Formation | N-benzyl-N-cyclopropylamine partially inactivates CYP450 via a ring-opening mechanism and can form inhibitory MICs. | nih.govfrontiersin.orgnih.gov |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | General Target for Neurological Disorders | LRRK2 is a validated therapeutic target, but direct inhibition by this compound derivatives is not specified in the provided research. | nih.govnih.gov |

Reversibility and Time-Dependent Inhibition Studies

The nature of enzyme inhibition, whether reversible or time-dependent (irreversible), is a critical factor in medicinal chemistry. wuxiapptec.com

Reversible Inhibition: This form of inhibition involves a rapid association and dissociation between the inhibitor and the enzyme. wuxiapptec.com Enzyme activity is restored once the inhibitor is removed. wuxiapptec.com In the context of cyclopropylamine derivatives, 1-benzylcyclopropylamine is described as a potent competitive reversible inhibitor of benzylamine (B48309) oxidation by monoamine oxidase. nih.gov

Time-Dependent Inhibition (TDI): TDI, also known as mechanism-based inactivation or suicide inhibition, is characterized by a time-variant loss of enzyme function. wuxiapptec.com This occurs when a compound, often after metabolic activation by the target enzyme, binds tightly or covalently, leading to an irreversible loss of activity that can only be restored by new enzyme synthesis. wuxiapptec.comevotec.com Cyclopropylamines are classic examples of time-dependent inhibitors for CYP450 enzymes. nih.govfrontiersin.org The incubation of N-benzyl-N-cyclopropylamine with liver microsomes results in a time- and concentration-dependent loss of CYP450 activity. researchgate.net This process is a key consideration in drug development as it can lead to significant drug-drug interactions. wuxiapptec.comevotec.com The evaluation of TDI often involves an "IC50 shift" assay, where a compound is pre-incubated with the enzyme system; a significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition. evotec.comnih.gov

| Inhibition Type | Description | Example with Cyclopropylamine Derivative | Reference |

|---|---|---|---|

| Reversible | Inhibitor binds non-covalently; enzyme activity is restored upon inhibitor removal. | 1-Benzylcyclopropylamine acts as a competitive reversible inhibitor of MAO. | nih.govwuxiapptec.com |

| Time-Dependent (Irreversible) | Inhibitor (often a metabolite) binds covalently or very tightly; enzyme activity is not easily restored. Also known as suicide inhibition. | N-benzyl-N-cyclopropylamine acts as a time-dependent, mechanism-based inactivator of Cytochrome P450. | frontiersin.orgresearchgate.netwuxiapptec.com |

Receptor Binding Studies and Pharmacological Mechanisms

Ligand-Receptor Interaction Profiling

The interaction between a ligand, such as a this compound derivative, and its biological target is fundamental to its pharmacological effect. For enzyme inhibitors, this interaction occurs at the active site.

With Cytochrome P450 enzymes, derivatives like N-cyclopropylbenzylamine are reported to form metabolic intermediate complexes (MICs). nih.gov This involves a nitroso metabolite coordinating tightly with the heme iron atom within the enzyme's active site, which physically prevents the enzyme from processing other substrates (turnover). nih.gov This tight binding is a specific type of ligand-receptor interaction that leads to potent inhibition.

In the case of monoamine oxidase, the interaction profile distinguishes between mere substrates and inactivators. While 1-(phenylcyclopropyl)methylamine binds and is metabolized as a substrate, 1-benzylcyclopropylamine binds in a manner that leads to mechanism-based inactivation of the enzyme, suggesting a different, more permanent interaction with the enzyme's active site or cofactor. nih.gov

Modulatory Effects on Neurotransmitter Systems and Other Biochemical Pathways

Derivatives of this compound can exert significant modulatory effects on crucial biochemical pathways.

Neurotransmitter Systems: The primary mechanism through which MAO inhibitors, including those with a cyclopropylamine structure, affect neurotransmitter systems is by preventing the breakdown of monoamine neurotransmitters. wikipedia.orgnih.gov These neurotransmitters, which include serotonin, norepinephrine, and dopamine, are critical for regulating mood, anxiety, and other neurological functions. wikipedia.orgnih.gov By inhibiting MAO, these compounds increase the concentration of these chemical messengers in the brain, thereby modulating the activity of dopaminergic, serotonergic, and other aminergic systems. nih.govnih.gov

Biochemical Pathways (CYP450): The inhibition of Cytochrome P450 enzymes represents a profound modulation of metabolic pathways. nih.govsalvestrol-cancer.com CYP450 enzymes are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. salvestrol-cancer.com By inactivating these enzymes, cyclopropylamine derivatives can alter the metabolism of co-administered drugs, a key consideration in pharmacology. frontiersin.orgresearchgate.net This inactivation is a powerful tool for studying the enzyme's mechanism but also highlights a potential for drug-drug interactions. nih.govnih.gov

Structural Biology of this compound-Biomolecule Interactions

Co-crystallization Studies of this compound Derivatives with Enzymes or Receptors

Co-crystallization is a powerful technique used to understand the precise three-dimensional interactions between a molecule and its protein target at an atomic level. nih.govnih.gov This process involves forming a crystal of the protein-ligand complex and then using X-ray diffraction to determine its structure. nih.gov Such studies are invaluable for rational drug design and for elucidating mechanisms of action.

While the mechanisms of action for cyclopropylamine derivatives with enzymes like MAO and CYP450 have been investigated through kinetic and mechanistic studies frontiersin.orgnih.gov, specific co-crystallization structures of this compound derivatives complexed with these enzymes were not identified in the reviewed search results. Obtaining such structures would provide definitive visual evidence of the binding mode and the covalent modifications that lead to enzyme inactivation.

Analysis of Protein-Ligand and Protein-Protein Interactions (PPIs)

The study of protein-ligand and protein-protein interactions (PPIs) is fundamental to understanding cellular processes and for the rational design of therapeutic agents. This compound, as a structural component in larger molecules, can significantly influence these interactions. The cyclopropyl (B3062369) group, with its unique conformational and electronic properties, can engage in specific van der Waals contacts and hydrophobic interactions within a protein's binding pocket.

In the context of protein-ligand interactions, the incorporation of a this compound moiety can enhance binding affinity and specificity. The rigid cyclopropane ring restricts the conformational freedom of the ligand, which can lead to a lower entropic penalty upon binding. Furthermore, the cyclopropyl group can displace water molecules from the binding site, contributing favorably to the binding enthalpy. For instance, studies on ligands containing cyclopropyl groups binding to the Grb2 SH2 domain have shown that the increase in nonpolar surface area upon binding correlates with enhanced affinity, driven by favorable enthalpic changes. nih.gov

While direct studies on this compound's role in mediating protein-protein interactions are not extensively documented, its presence in inhibitor molecules can indirectly modulate PPIs. Many pathological conditions are driven by aberrant PPIs, and small molecules that can disrupt these interactions are of significant therapeutic interest. By binding to one of the protein partners, a molecule containing the this compound scaffold can induce conformational changes that prevent the association with the other protein.

The following table summarizes the types of interactions this compound can be involved in:

| Type of Interaction | Description | Significance in Biological Systems |

| Hydrophobic Interactions | The nonpolar cyclopropyl and ethyl groups interact favorably with nonpolar amino acid residues in a protein's binding pocket, displacing water molecules. | A primary driving force for ligand binding and protein folding. |

| Van der Waals Forces | Close-range attractive forces between the atoms of the this compound moiety and the protein. | Contribute to the overall stability of the protein-ligand complex. |

| Hydrogen Bonding | The primary amine group can act as a hydrogen bond donor, and potentially as an acceptor, with suitable residues in the binding site. | Crucial for specificity and high-affinity binding. |

| Steric Interactions | The defined three-dimensional shape of the cyclopropyl group can provide a better fit into a specific binding pocket, enhancing selectivity. | Influences the orientation of the ligand within the binding site. |

Conformational Changes in Biomolecules Upon this compound Binding

The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein. The concept of "induced fit" describes how the initial interaction between a ligand and a protein can lead to structural rearrangements in the protein, resulting in a more complementary and tighter binding interface. The unique structural features of this compound can play a role in inducing such conformational changes.

The rigid cyclopropane ring can act as a conformational anchor, positioning the rest of the molecule in a specific orientation within the binding site. This can lead to a more ordered and defined bound conformation compared to a more flexible acyclic analogue. The study of peptidomimetics, where scaffolds like cyclopropane are used to mimic the turns of a peptide, highlights the ability of such structures to enforce specific conformations. nih.gov

Application of Advanced Techniques (e.g., Cross-linking Mass Spectrometry) for Interaction Mapping

To gain a deeper understanding of how molecules containing this compound interact with their biological targets, advanced techniques like cross-linking mass spectrometry (XL-MS) can be employed. XL-MS is a powerful structural proteomics method used to identify protein-protein interactions and to map the topology of protein complexes. nih.govnih.gov

The general workflow of an XL-MS experiment involves:

Cross-linking: The protein or protein complex of interest is treated with a chemical cross-linking agent. These reagents have two reactive ends connected by a spacer arm, which covalently link amino acid residues that are in close proximity in the three-dimensional structure.

Proteolytic Digestion: The cross-linked protein is then digested into smaller peptides, typically using an enzyme like trypsin.

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry. The cross-linked peptides will have a higher mass than the individual peptides and can be identified through specialized software.

Data Analysis: The identification of cross-linked peptides provides distance constraints that can be used to model the structure of the protein or the protein-protein interface.

While the amine group of this compound itself is not typically the target for standard cross-linkers that react with lysine (B10760008) or aspartic/glutamic acid residues, its presence in a ligand can stabilize a particular protein conformation. This stabilized conformation can then be probed using XL-MS to map intramolecular and intermolecular protein contacts. This approach can provide valuable insights into the allosteric effects of ligand binding.

Advanced cross-linking strategies, such as the use of photo-reactive cross-linkers, could potentially be used to directly map the binding site of a this compound-containing ligand if the ligand is appropriately modified.

Role as Chiral Intermediates in Drug Discovery and Development

Chirality is a critical aspect of drug design, as the different enantiomers of a chiral drug molecule can have vastly different pharmacological activities and toxicological profiles. This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomers serve as valuable chiral building blocks in the synthesis of more complex drug candidates, allowing for the introduction of a specific stereocenter that can be crucial for potent and selective interaction with a biological target.

The use of enantiomerically pure starting materials like (R)- or (S)-1-cyclopropylethanamine is a common strategy in modern medicinal chemistry to avoid the need for challenging chiral separations later in the synthetic route and to ensure the stereochemical integrity of the final product.

Lead Compound Identification and Optimization Strategies

In the process of drug discovery, once a "hit" compound with some desired biological activity is identified, it undergoes a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties. The incorporation of chiral fragments like this compound can be a key strategy in this optimization process.

A notable example is the development of inhibitors for Janus kinase 2 (JAK2), a protein implicated in myeloproliferative disorders. In the optimization of a series of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors, the introduction of a [(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino group at a specific position led to a significant improvement in potency and metabolic stability. rsc.org The use of the (R)-enantiomer of the cyclopropylethylamine derivative was likely crucial for achieving the optimal interaction with the kinase's active site.

The optimization process often involves exploring the structure-activity relationship (SAR) by systematically modifying different parts of the lead compound. The cyclopropyl group of this compound offers a unique structural element for such exploration. Its rigid nature and specific spatial orientation can be exploited to probe the topology of the target's binding site.

Design and Synthesis of Prodrugs incorporating this compound

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. researchgate.net The primary amine group of this compound makes it a suitable handle for various prodrug strategies. These strategies are often employed to improve properties such as solubility, chemical stability, or oral bioavailability. researchgate.net

One common approach for creating a prodrug of a primary amine is to form a carbamate (B1207046) or an amide linkage with a promoiety. This promoiety is designed to be cleaved under specific physiological conditions, for example, by esterase enzymes that are abundant in the blood and liver. The release of the active drug at the desired site can enhance its therapeutic efficacy and reduce systemic side effects.

While specific examples of prodrugs incorporating this compound are not widely reported in the public literature, the general principles of prodrug design are applicable. For instance, a drug containing a this compound moiety could be temporarily masked by attaching a promoiety that improves its absorption from the gastrointestinal tract. Once absorbed into the bloodstream, the promoiety would be cleaved to release the active drug.

Development of Targeted Therapeutic Agents

Targeted therapies are drugs that are designed to interfere with specific molecules that are involved in the growth, progression, and spread of diseases like cancer. mycancergenome.org Many of these targeted agents are small molecule kinase inhibitors. ed.ac.uk The development of such inhibitors often relies on the use of specific chiral building blocks to achieve high affinity and selectivity for the target kinase.

The aforementioned JAK2 inhibitor containing a derivative of (R)-1-cyclopropylethanamine is a prime example of a targeted therapeutic agent. rsc.org By specifically inhibiting JAK2, this compound can disrupt the signaling pathways that drive the proliferation of malignant cells in certain types of blood cancers.

Industrial Chemistry and Advanced Materials Applications of 1 Cyclopropylethanamine

Utilization as a Versatile Chemical Intermediate

1-Cyclopropylethanamine serves as a crucial intermediate in the synthesis of a wide range of chemical products. scbt.comlookchem.com Its primary amine functional group is nucleophilic, allowing it to participate in numerous chemical reactions such as alkylation, acylation, and condensation. scbt.com This reactivity, combined with the structural influence of the cyclopropyl (B3062369) moiety, makes it a favored building block in organic synthesis. scbt.com The hydrochloride salt of this compound is often used to enhance stability and facilitate its use in various reaction pathways. scbt.com

As a key building block, this compound is integral to the multi-step synthesis of complex organic molecules. Fine chemicals and specialty chemicals, which are produced in smaller quantities but have high value, often incorporate this amine into their structures. smolecule.com The cyclopropyl group is a particularly desirable feature in medicinal chemistry as it can enhance a molecule's metabolic stability and binding affinity. The industrial-scale synthesis of non-racemic forms of this amine highlights its importance as a chiral building block for creating enantiomerically pure compounds.

Table 1: Synthetic Applications of this compound as a Building Block

| Application Area | Role of this compound | Significance |

| Pharmaceuticals | Key intermediate in multi-step synthesis. | Used to construct complex, biologically active molecules. lookchem.com |

| Fine Chemicals | Chiral building block for enantiomerically pure compounds. | The cyclopropyl group can improve metabolic stability and binding affinity. |

| Specialty Chemicals | Versatile scaffold for creating diverse chemical structures. | Its reactivity allows for the development of new and valuable chemical products. smolecule.com |

The synthesis of modern agrochemicals, which are designed to protect crops from pests and diseases, often involves the use of amine building blocks. scbt.comresearchgate.net this compound serves as a precursor in the production of various active ingredients for agrochemicals. cymitquimica.com The process of agro synthesis focuses on creating molecules that can enhance crop productivity while minimizing environmental impact. evonik.com The inclusion of the this compound structure can lead to the development of novel herbicides, fungicides, and insecticides with specific modes of action. chemscene.comthalesnano.com

Table 2: Role of this compound in Agrochemicals

| Agrochemical Type | Function of this compound | Desired Outcome |

| Herbicides | Precursor to active herbicidal compounds. chemscene.com | Development of selective and effective weed control agents. researchgate.net |

| Fungicides | Building block for fungicidal molecules. chemscene.com | Creation of new compounds to protect crops from fungal diseases. evonik.com |

| Insecticides | Intermediate in the synthesis of insecticidal agents. chemscene.com | Synthesis of novel molecules for pest control. thalesnano.com |

Amines are fundamental components in the synthesis of a wide variety of materials, including dyes and polymers. scbt.com Their nucleophilic nature makes them key participants in the chemical reactions that create these complex molecular structures. scbt.com While specific examples for this compound are not extensively detailed in public literature, its properties as a primary amine suggest its potential utility as a building block in the production of specialized dyes and polymers where the incorporation of a cyclopropyl group could tailor the final properties of the material. scbt.com

Materials Science Applications

In the field of materials science, amines are utilized for their ability to modify material surfaces and to be incorporated into the structure of advanced polymers and coatings. scbt.com The unique structural characteristics of this compound make it a candidate for creating materials with tailored properties. chemscene.com

The amine functional group is crucial for applications involving surface modification and the enhancement of adhesion between different materials. scbt.com Amines can be used to treat polymer surfaces to improve their bonding strength. tudelft.nl This is particularly important for low surface energy polymers, where achieving strong adhesion is a challenge. sesforce4.com Surface modification techniques can introduce functional groups, like those from amines, onto a surface, which can act as a "molecular bridge" between a substrate and an adhesive or coating. tudelft.nl The use of amines can alter surface properties such as hydrophilicity and reactivity, leading to improved adhesion performance. biochempeg.comrsc.org Plasma-based surface modification, for instance, can activate a surface, making it more receptive to bonding. m-coat.com

Specialty polymers and advanced coatings are designed to have specific, high-performance properties. routledge.comroutledge.com The incorporation of functional molecules like this compound into a polymer structure can impart unique characteristics. chemscene.com For example, the synthesis of specialty polymers for microelectronics has stringent quality requirements, and the use of precise building blocks is essential. unl.edu In the formulation of advanced coatings, functional additives can provide properties such as enhanced chemical resistance, anti-fouling, and easy-to-clean surfaces. solvay.com The amine functionality of this compound allows it to be integrated into polymer chains, and its cyclopropyl group can influence the bulk properties of the resulting material. scbt.com This makes it a potentially valuable component in the development of zwitterionic polymers for biomedical applications or other advanced materials where precise control over the final properties is required. polymersource.ca

Process Chemistry and Scale-Up Considerations

The industrial production of this compound and its derivatives is a critical aspect of its application in advanced materials and pharmaceuticals. The transition from laboratory-scale synthesis to large-scale manufacturing necessitates a focus on process chemistry and scale-up considerations to ensure efficiency, cost-effectiveness, and product quality. amazonaws.comima.it This involves the optimization of manufacturing protocols and the integration of modern computational tools.

Optimization of Industrial Manufacturing Protocols for this compound and Derivatives

The optimization of industrial manufacturing protocols for this compound is centered on developing scalable, high-yield, and cost-effective synthetic routes. One prominent industrial method involves the reductive amination of cyclopropyl methyl ketone. google.com This process is advantageous for its use of readily available starting materials and its amenability to industrial-scale production. google.com

A patented method details the reaction of cyclopropyl methyl ketone with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst supported on an inorganic oxide. google.com This approach is highlighted as an environmentally friendly technique that can produce high-purity this compound or its acid addition salts efficiently. google.com For industrial-scale operations, maintaining a constant hydrogen pressure within the range of 1 to 10 MPa is desirable for efficient reaction and high product purity and yield. google.com The reaction is typically carried out in an alcohol or ether solvent, with alcohols being preferred. google.com

Another scalable synthesis route has been developed for related derivatives, such as (1-cyclopropyl)cyclopropylamine hydrochloride. This multi-step process begins with commercially available methyl cyclopropanecarboxylate (B1236923) and allows for the production of the target amine on a 50-gram scale and larger. d-nb.info A key step in this synthesis is a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. beilstein-journals.orgnih.gov

The table below outlines key parameters from an optimized industrial synthesis of this compound hydrochloride, showcasing the reaction conditions and resulting yield.

Table 1: Optimized Industrial Synthesis of this compound Hydrochloride

| Parameter | Value |

|---|---|

| Starting Material | Cyclopropyl methyl ketone |

| Reagents | Ammonia, Hydrogen, Hydrogen chloride gas |

| Catalyst | Stabilized nickel catalyst (N-103B) |

| Solvent | Methanol, Toluene |

| Reaction Temperature | Not specified, cooling to room temp. for crystallization |

| Pressure | Not specified for all steps, normal pressure for distillation |

| Final Product Purity | 99.8% |

| Yield | 91.4% |

Data sourced from patent WO2016199763A1 google.com

Further optimization in the synthesis of chiral amines, including derivatives of this compound, can be achieved through biocatalysis. The use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is a promising approach. rug.nl For instance, screening for (S)-specific transaminases has been successful in the resolution of racemic amines to yield the (R)-enantiomers. scispace.com

Integration of Big Data and Machine Learning in Process Optimization

The chemical and pharmaceutical industries are increasingly leveraging big data and machine learning to revolutionize process optimization, and these principles are directly applicable to the manufacturing of this compound. numberanalytics.comdeskera.comaskgxp.com The vast amounts of data generated during chemical manufacturing, from sensors, experiments, and simulations, can be analyzed to gain valuable insights, improve process efficiency, and enhance product quality. numberanalytics.comdeskera.com

Machine learning algorithms can be employed to build predictive models for chemical reactions, even with limited datasets. pku.edu.cn For the synthesis of amines, machine learning has been demonstrated to reliably predict reaction conversion rates. pku.edu.cn In the context of this compound production, this would involve collecting data on various reaction parameters and using machine learning models to identify the optimal conditions for yield and purity.

A key application of these technologies is in the optimization of continuous-flow synthesis, which is becoming more prevalent in the pharmaceutical industry. acs.org A machine learning-driven approach can be used to optimize reactions with multiple continuous variables, such as concentration, temperature, and residence time, along with discrete variables like solvent choice. acs.orgresearchgate.netchemrxiv.orgfigshare.com For example, a Bayesian optimization algorithm could be used to explore the reaction space and identify the conditions that lead to the best trade-off between reaction yield and cost. acs.orgchemrxiv.orgfigshare.com

The table below illustrates a conceptual framework for the application of big data and machine learning in the process optimization of this compound synthesis.

Table 2: Conceptual Framework for Big Data and Machine Learning in this compound Process Optimization

| Data Input | Analytical Technique | Potential Outcome |

|---|---|---|

| Historical Batch Records: Reaction temperature, pressure, reactant concentrations, catalyst loading, mixing speed, reaction time, yield, impurity profile. | Machine Learning (e.g., Random Forest, Neural Networks): Predictive modeling of reaction outcomes. pku.edu.cn | Identification of key process parameters influencing yield and purity. Optimization of operating conditions to maximize desired product and minimize impurities. numberanalytics.com |

| Real-time Sensor Data: Temperature, pressure, pH, spectral data (e.g., NIR, Raman) from process analytical technology (PAT). | Big Data Analytics & Real-time Monitoring: Anomaly detection and process control. numberanalytics.com | Early detection of process deviations, enabling corrective actions to prevent batch failures. Improved process consistency and product quality. deskera.com |

| High-Throughput Experimentation Data: Screening of various catalysts, solvents, and reaction conditions. | Machine Learning-Driven Design of Experiments (DoE): Active learning and Bayesian optimization. acs.orgchemrxiv.orgfigshare.com | More efficient exploration of the experimental space to rapidly identify novel and improved reaction conditions. acs.org Acceleration of process development. mrlcg.com |

| Computational Chemistry Data: Quantum chemical descriptors for reactants, intermediates, and transition states. | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Correlating molecular features with reactivity and product properties. pku.edu.cn | Enhanced understanding of the reaction mechanism. acs.org In-silico screening of potential catalysts and starting material derivatives. |

This table is a conceptual representation based on general applications of big data and machine learning in chemical process optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.